REACTION_CXSMILES
|
[N+:1]([CH:4]=[CH:5][C:6]1[CH:22]=[CH:21][C:9]([O:10][C:11]2[CH:16]=[CH:15][C:14]([C:17]([F:20])([F:19])[F:18])=[CH:13][N:12]=2)=[CH:8][CH:7]=1)([O-])=O>O1CCCC1>[F:19][C:17]([F:18])([F:20])[C:14]1[CH:15]=[CH:16][C:11]([O:10][C:9]2[CH:21]=[CH:22][C:6]([CH2:5][CH2:4][NH2:1])=[CH:7][CH:8]=2)=[N:12][CH:13]=1
|
Name
|
2-[4-(2-nitro-vinyl)-phenoxy]-5-trifluoromethyl-pyridine
|
Quantity
|
1.225 mmol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=CC1=CC=C(OC2=NC=C(C=C2)C(F)(F)F)C=C1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at rt for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Entire reaction
|
Type
|
CUSTOM
|
Details
|
Reaction mixture
|
Type
|
CUSTOM
|
Details
|
Reaction mixture
|
Type
|
CUSTOM
|
Details
|
was quenched with 0.5 ml water
|
Type
|
ADDITION
|
Details
|
Celite and NaOH (3 ml, 5 N) were added
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered through Celite
|
Type
|
WASH
|
Details
|
rinsing the filter cake well with ether and DCM
|
Type
|
CUSTOM
|
Details
|
Solvents were evaporated
|
Type
|
CUSTOM
|
Details
|
till dry
|
Type
|
CUSTOM
|
Details
|
Crude product was purified on Biotage SP1 Snap Si 25
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(C=1C=CC(=NC1)OC1=CC=C(C=C1)CCN)(F)F
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.443 mmol | |
YIELD: PERCENTYIELD | 36% | |
YIELD: CALCULATEDPERCENTYIELD | 36.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |